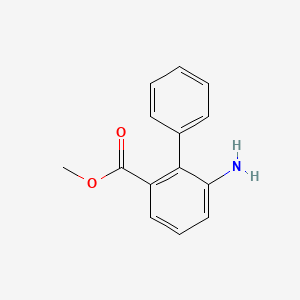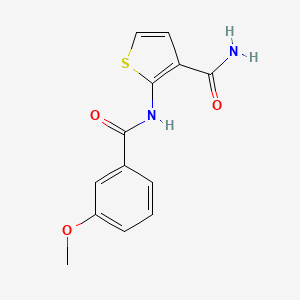
2-(3-Methoxybenzamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxybenzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H12N2O3S and its molecular weight is 276.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Trypanosomal Glyceraldehyde Phosphate Dehydrogenase
2-(3-Methoxybenzamido)thiophene-3-carboxamide has been identified as a selective inhibitor of parasite glyceraldehyde 3-phosphate dehydrogenase, showing promise in the treatment of sleeping sickness. This compound's inhibitory action supports modeling studies that seek new lead structures for this disease treatment (Calenbergh et al., 1994).
Anti-inflammatory Properties and Inhibition of Adhesion Molecules
This compound has been found to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. Such properties highlight its potential as an anti-inflammatory agent (Boschelli et al., 1995).
Acetylcholinesterase Inhibition Activity
Some derivatives of this compound have been synthesized and found to exhibit potent acetylcholinesterase inhibition, suggesting utility in disorders related to cholinergic dysfunction, such as Alzheimer's disease (Ismail et al., 2012).
Antimycobacterial Activity
Several derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment. Some derivatives outperformed standard treatments like Ethambutol and Ciprofloxacin in inhibitory activity (Nallangi et al., 2014).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidine derivatives, related to this compound, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. This application demonstrates the compound's utility in industrial and engineering contexts (Fouda et al., 2020).
Photophysical Properties
The compound and its derivatives have been studied for their photophysical properties, including fluorescence and absorption spectra, indicating potential applications in materials science and photonics (Novanna et al., 2020).
作用機序
Target of Action
The primary target of 2-(3-Methoxybenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a crucial component of the electron transport chain in mitochondria, which plays a vital role in cellular respiration and energy production.
Mode of Action
The compound interacts with its target, mitochondrial complex I, by inhibiting its activity . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in cancer cells, which have a high energy demand.
Result of Action
The primary result of the action of this compound is the induction of cell death, particularly in cancer cells . By disrupting energy production and increasing oxidative stress, the compound can effectively kill cancer cells, making it a potential candidate for anticancer therapy.
特性
IUPAC Name |
2-[(3-methoxybenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMGMKISZGVJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
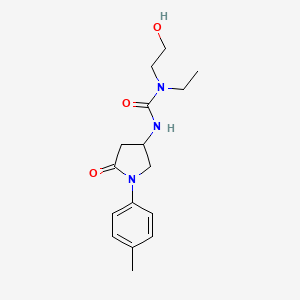
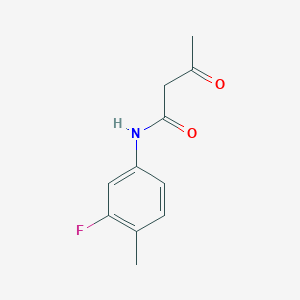

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B3015032.png)
![2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3015034.png)
![3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3015036.png)
![3-Methyl-2-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3015039.png)
![N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3015040.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3015044.png)
![N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3015046.png)
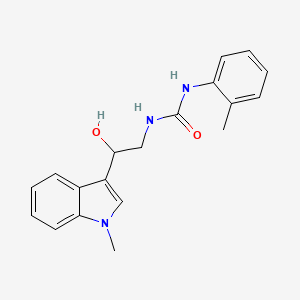
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B3015050.png)
